molecular formula C42H32O18 B1240761 Diazaphilonic acid

Diazaphilonic acid

Cat. No. B1240761
M. Wt: 824.7 g/mol
InChI Key: AVQJCGDWAMKGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazaphilonic acid is a natural product found in Talaromyces flavus with data available.

Scientific Research Applications

Biomedical Advances

Diazaphilonic acid, under the broader category of diazeniumdiolates (also known as NONOates), has been foundational in biomedical research. Initially a pure research project, diazeniumdiolates have become integral in understanding nitric oxide's (NO) chemical biology and designing therapeutic advancements. Their physicochemical properties have been crucial for various biomedical applications (Keefer, 2011).

Agricultural Chemical Wastewater Treatment

Research has explored treating agricultural chemical wastewater containing compounds like diazenesul fonic acid. Techniques like light catalytic oxidation and charcoal absorption have shown effectiveness in reducing the chemical oxygen demand (COD) content of wastewater containing these compounds (Li Zhi-xiang, 2008).

Corrosion Inhibition

Diazoles, which include diazaphilonic acid derivatives, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, and their adsorption follows the Frumkin isotherm. There's a noted interdependence between the diazoles' electronic parameters, chemical structure, and their inhibiting properties (Popova et al., 2004).

Organic Chemistry

In organic chemistry, diazaphilonic acid and its derivatives are employed in various reactions. For example, diazo compounds have been used in Ag(I)-catalyzed reactions with amines and alkynylbenzaldehydes to produce benzazepines and dihydroisoquinolines (Xiao et al., 2015).

Conversion in Chemical Biology

Diazaphilonic acid derivatives are significant in chemical biology, where azides are converted into diazo compounds. This conversion is efficient even in the presence of other functional groups and has substantial utility in chemical biology (Chou & Raines, 2013).

New Inhibitors in Biomedical Research

Diazaborines, a new class of boron-based warheads for serine proteases inhibition, have been synthesized from diazaphilonic acid derivatives. These compounds have shown to inhibit human neutrophil elastase with low µM IC50 values and are selective towards it (António et al., 2018).

Materials Science

Aryldiazonium salts, related to diazaphilonic acid, are used for modifying gold colloids and surfaces in materials science. Their strong adherence to surfaces makes them critical in applications like electronics, sensors, and power sources (Ahmad et al., 2021).

Neuronal Toxicity Prevention

Diazoxide, related to diazaphilonic acid, shows potential in preventing neuronal toxicity induced by certain compounds, uncovering neuroprotective effects of mitochondrial ATP-sensitive K(+) channels' agonists (Kowaltowski et al., 2006).

properties

Product Name

Diazaphilonic acid

Molecular Formula

C42H32O18

Molecular Weight

824.7 g/mol

IUPAC Name

8-(2,4-dihydroxy-6-methylbenzoyl)oxy-1-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]-8-methyl-7,9-dioxo-1,2,3,4-tetrahydrobenzo[c]chromene-2,3-dicarboxylic acid

InChI

InChI=1S/C42H32O18/c1-15-5-18(43)9-24(45)30(15)39(55)59-41(3)28(47)8-17-7-26(57-13-22(17)35(41)49)34-32-20-12-29(48)42(4,60-40(56)31-16(2)6-19(44)10-25(31)46)36(50)23(20)14-58-27(32)11-21(37(51)52)33(34)38(53)54/h5-10,12-14,21,33-34,43-46H,11H2,1-4H3,(H,51,52)(H,53,54)

InChI Key

AVQJCGDWAMKGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C4C(C(CC5=C4C6=CC(=O)C(C(=O)C6=CO5)(C)OC(=O)C7=C(C=C(C=C7C)O)O)C(=O)O)C(=O)O)C)O)O

synonyms

diazaphilonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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